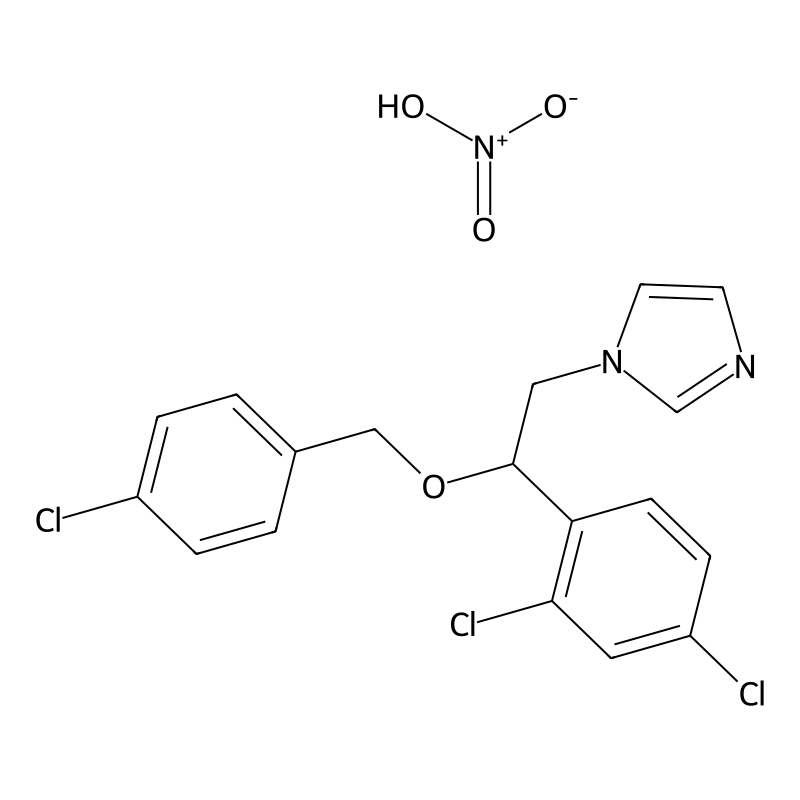

Econazole Nitrate

C18H16Cl3N3O4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C18H16Cl3N3O4

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Econazole Nitrate mechanism of antifungal action

Core Mechanism of Antifungal Action

Econazole nitrate exerts its antifungal effect through a multi-targeted mechanism centered on disrupting the fungal cell membrane [1].

- Primary Target: The drug primarily targets the enzyme lanosterol 14-α demethylase [1]. This is a cytochrome P-450 enzyme essential for converting lanosterol to ergosterol.

- Mechanism: By inhibiting this enzyme, econazole disrupts the biosynthesis of ergosterol. Ergosterol is a critical sterol that provides structural integrity and fluidity to the fungal cell membrane. Its depletion leads to:

- Increased cellular permeability

- Leakage of cellular contents

- Ultimately, fungal cell death [1]

The following diagram illustrates this primary mechanism and other associated actions:

- Secondary Mechanisms: In addition to its primary action, econazole is known to:

Spectrum of Activity and Efficacy

This compound has a broad spectrum of activity against a wide range of fungal pathogens, and it also has action against some Gram-positive bacteria [1] [2] [3].

Table 1: Pathogen Susceptibility and Clinical Efficacy of this compound

| Pathogen Category | Specific Pathogens (Examples) | Associated Clinical Conditions | Reported Clinical Cure Rates |

|---|

| Dermatophytes | Trichophyton rubrum, T. mentagrophytes, T. tonsurans, Microsporum canis, Epidermophyton floccosum [1] | Tinea pedis (athlete's foot), Tinea cruris (jock itch), Tinea corporis (ringworm) [1] | Tinea pedis: ~91% Tinea cruris: ~100% Tinea corporis: ~92% [4] | | Yeasts | Candida species [1] | Cutaneous candidiasis [1] | Effective; often used in 2-week regimen [5] | | Molds | Aspergillus fumigatus, Scopulariopsis brevicaulis [6] [3] | Various skin infections [6] | Formulations show in vitro inhibition [6] | | Other Fungi | Malassezia furfur [1] [3] | Tinea versicolor [1] | Effective [5] | | Gram-positive Bacteria | Staphylococcus aureus, Streptococcus pyogenes [3] | Bacterial superinfections, mixed skin infections [3] | Supported by in vitro data [4] [3] |

Advanced Formulation Strategies

Research focuses on overcoming the inherent low solubility of this compound (a BCS Class II drug) to enhance its delivery and efficacy [6] [7].

Table 2: Advanced Drug Delivery Systems for this compound

| Formulation Type | Key Components | Characterization & Key Findings | Reference |

|---|---|---|---|

| Topical Gel | Carbopol 940, Propylene glycol, Capmul MCM C8 [6] | pH: ~6.0; Drug Release: Follows Korsmeyer-Peppas model (diffusion & swelling-controlled); Viscosity/Spreadability: Adjustable via polymer concentration [6] | [6] |

| Nanoemulgel | Oleic acid (oil), Tween 80 (surfactant), PEG400 (co-surfactant), Carbopol 940 (gelling agent) [8] | Particle Size: ~192 nm; Zeta Potential: ~ -31 mV; Drug Release: 94.2% over 24 hrs (sustained release, follows Higuchi kinetics); Solubility: Significant increase vs. pure drug [8] | [8] |

| Nanosponge-loaded Hydrogel | β-Cyclodextrin, N,N'-carbonyldiimidazole (crosslinker), Carbopol 934 [7] | Methodology: Quality by Design (QbD) for optimization; Advantages: Prolonged drug delivery, reduced side effects, lower administration frequency [7] | [7] |

Key Experimental Protocols

For researchers, here are summaries of critical methodologies used in evaluating this compound formulations.

1. Protocol for In Vitro Antifungal Activity (Cup Plate Diffusion Method) [6]

- Purpose: To evaluate the antifungal efficacy of formulated econazole against specific strains.

- Method:

- Prepare agar plates seeded with a standardized inoculum of the test organism (e.g., Candida albicans, Aspergillus fumigatus).

- Create wells (cups) in the solidified agar.

- Add a specified quantity of the econazole formulation into the well.

- Incubate the plates at an appropriate temperature for 24-48 hours.

- Measure the zone of inhibition (diameter in mm) around the well. A larger zone indicates greater antifungal activity.

- Application: This method confirmed that prepared econazole gel formulations effectively inhibited the growth of test fungi, while blank gels showed no activity [6].

2. Protocol for In Vitro Drug Release Study [6] [8]

- Purpose: To assess the release kinetics of econazole from a topical formulation.

- Method (using Franz Diffusion Cell):

- Place a synthetic membrane or excised skin in the diffusion cell.

- Add the formulation to the donor compartment.

- The receptor compartment contains a suitable buffer (e.g., phosphate-buffered saline), maintained at 37°C and continuously stirred.

- Withdraw samples from the receptor compartment at predetermined time intervals and analyze the drug concentration using a validated method (e.g., UV-Vis spectroscopy at ~218 nm for econazole) [8].

- Calculate the cumulative amount of drug released and fit the data to kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to determine the release mechanism [6] [8].

The workflow for the overall development and evaluation of a topical formulation is summarized below:

This compound remains a crucial antifungal agent, and modern research is optimizing its use through advanced delivery systems. Its well-defined primary mechanism, combined with secondary effects and a broad spectrum of activity, makes it a robust candidate for treating superficial fungal infections.

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online Econazole [go.drugbank.com]

- 2. Econazole: a review of its antifungal activity and ... [pubmed.ncbi.nlm.nih.gov]

- 3. + Triamcinolone Acetonide | ইকোনাজল... | MedEx this compound [medex.com.bd]

- 4. [this compound. In Vitro Tests and Clinical Trial] [pubmed.ncbi.nlm.nih.gov]

- 5. Uses, Side Effects & Warnings this compound [drugs.com]

- 6. Development and Characterization of Econazole Topical Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formulation Development, In Vitro and In Vivo Evaluation ... [sciencedirect.com]

- 8. Formulation and Evaluation of Nanoemulgel of Econazole to... Nitrate [biotech-asia.org]

Established Pharmacodynamics: The Antifungal Mechanism

Econazole nitrate primarily works by disrupting the synthesis of ergosterol, a critical component of the fungal cell membrane [1] [2] [3]. The table below details its core mechanisms and effects.

| Mechanism of Action | Primary Biological Effect | Downstream Consequences |

|---|---|---|

| Inhibition of the cytochrome P-450 enzyme lanosterol 14-α demethylase [1]. | Depletion of vital ergosterol in the fungal cell membrane [1]. | Increased cellular permeability, leakage of cellular contents, and fungal cell death [1]. |

| Potential inhibition of endogenous respiration, interaction with membrane phospholipids, and impairment of triglyceride and/or phospholipid biosynthesis [1]. | Disruption of multiple fungal cellular processes and structures. | Contributes to overall antifungal efficacy. |

This mechanism is effective against dermatophytes and yeasts, making it suitable for treating skin infections [1] [2].

Emerging Pharmacodynamics: Autophagy Modulation in Cancer

Recent preclinical research reveals a novel mechanism for econazole, showing promise for treating pancreatic ductal adenocarcinoma (PDAC) [4]. Econazole doesn't just inhibit autophagy; it disrupts the process, leading to cancer cell death.

| Mechanism of Action | Key Mediators | Overall Biological Effect |

|---|---|---|

| Induction of autophagy initiation combined with inhibition of lysosome biogenesis [4]. | ATF3 (Activation Transcription Factor 3) and ID-1 (Inhibitor of Differentiation-1) [4]. | Dysfunctional autophagy, massive accumulation of autophagosomes, ER stress, and apoptosis in PDAC cells [4]. |

| Transcriptional repression of ID-1 by ATF3, leading to inactivation of the AKT/mTOR pathway [4]. | AKT/mTOR pathway (a key regulator of cell growth and survival) [4]. | Synergistic enhancement of anticancer effect when combined with trametinib [4]. |

The following diagram illustrates this complex signaling pathway.

Detailed Experimental Models and Protocols

The discovery of econazole's anticancer effects relied on advanced and clinically relevant models.

In Vitro and Ex Vivo Models

- Patient-Derived Organoids (PDOs): A comparative drug response analysis using a PDAC patient-derived organoid model identified econazole as a top candidate from a library of approved antimalarial, fungal, parasitic, and viral agents [4].

- Cell-Line Models: The activity of econazole was further validated in established PDAC cell lines [4].

In Vivo Models

- The efficacy was confirmed in xenograft models of PDAC, where human cancer cells are transplanted into immunodeficient mice [4].

Key Analytical Techniques

- RNA Sequencing (RNA-seq): This technique was used to analyze changes in the entire transcriptome of econazole-treated PDAC cells. It revealed that the induction of autophagy was largely attributed to the altered expression of ATF3 [4].

- Mechanistic Follow-up: Increased nuclear import of ATF3 and its transcriptional repression of ID-1 were confirmed, linking the altered gene expression to the inactivation of the AKT/mTOR pathway [4].

Formulation Development and Characterization

While the anticancer research used the standard drug, formulation science aims to improve topical delivery for its conventional uses. A 2023 study developed a novel This compound topical gel using Carbopol 940 as a gelling agent [5]. The table below summarizes the characterization of these formulations.

| Parameter | Method/Characteristic | Finding/Outcome |

|---|---|---|

| Physical Properties | Visual inspection | Transparent, pale yellow, excellent homogeneity [5]. |

| pH | pH meter | Approximately 6.0, suitable for topical use [5]. |

| Viscosity & Spreadability | Rheological studies | Increased Carbopol concentration raised viscosity but decreased spreadability [5]. |

| Antifungal Efficacy | Cup plate diffusion method | Formulations inhibited growth of Candida albicans and Aspergillus fumigatus [5]. |

| Drug Release Mechanism | In vitro release studies (Korsmeyer-Peppas model) | Anomalous (non-Fickian) diffusion, meaning release is controlled by both diffusion and gel swelling [5]. |

Future Research and Development Directions

The investigation into this compound is moving in two promising directions:

- Drug Repurposing for Oncology: The evidence for econazole's efficacy in PDAC models is direct and preclinical [4]. Future work will likely focus on combination therapies, such as with trametinib, and on translating these findings into clinical trials for human cancers.

- Advanced Drug Delivery Systems: Research into novel formulations continues, including chitosan-based nanoparticles for ocular delivery and solid self-nanoemulsifying drug delivery systems (S-SNEDDS) to improve the solubility and bioavailability of poorly soluble drugs like econazole [6].

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online Econazole [go.drugbank.com]

- 2. | ইকোনাজল নাইট্রেট | Indications... | MedEx this compound [medex.com.bd]

- 3. Uses, Side Effects & Warnings this compound [drugs.com]

- 4. Repurposing econazole as a pharmacological autophagy ... [sciencedirect.com]

- 5. Development and Characterization of Econazole Topical Gel [pmc.ncbi.nlm.nih.gov]

- 6. sciencedirect.com/topics/chemistry/ econazole - nitrate [sciencedirect.com]

Econazole Nitrate spectrum of antifungal activity

Spectrum of Antifungal Activity

The table below summarizes the pathogenic fungi against which econazole nitrate has demonstrated activity, based on clinical indications and in vitro studies. [1] [2]

| Pathogen Category | Specific Fungi | Associated Infections / Notes |

|---|---|---|

| Dermatophytes | Trichophyton rubrum, T. mentagrophytes, T. tonsurans | Tinea pedis (athlete's foot), tinea cruris (jock itch), tinea corporis (ringworm) [2] [3] |

| Microsporum canis, M. audouini, M. gypseum | Tinea capitis (scalp ringworm) [2] | |

| Epidermophyton floccosum | Tinea pedis, tinea cruris [2] [3] | |

| Yeasts | Candida albicans | Cutaneous candidiasis, vaginal candidiasis [1] [4] [2] |

| Molds | Aspergillus fumigatus | Infections in immunocompromised individuals; inhibition shown in formulated gel studies [1] |

| Other | Malassezia furfur (P. orbiculare) | Tinea versicolor [2] [5] |

Mechanism of Action

This compound exerts its antifungal effect through a multi-faceted mechanism targeting the fungal cell membrane and beyond. [2] [6]

Econazole's dual mechanism of antifungal action.

Experimental Protocols for Antifungal Assessment

For researchers developing topical formulations, here are key methodologies to characterize this compound gels. [1]

1. Preparation of Econazole Topical Gel

- Procedure: Dissolve this compound in a viscous mixture of propylene glycol (plasticizer), Capmul MCM C8 (solubilizer/emollient), and methyl/propyl paraben (preservatives). Slowly incorporate this mixture into a pre-hydrated and neutralized Carbopol gel base (e.g., 0.75% to 2.0% concentration) under gentle stirring to form a homogeneous gel. [1]

2. Characterization of Formulated Gel

- Physical Characterization: Visually assess for color, transparency, and homogeneity. The ideal gel is transparent and pale yellow with no aggregates. [1]

- pH Measurement: Use a pH meter. Formulations should have a pH of around 6.0 to be suitable for topical application and minimize skin irritation. [1]

- Viscosity & Spreadability: Measure viscosity with a viscometer. Spreadability can be determined by measuring the diameter to which a fixed gel quantity spreads between two glass slides under a defined weight. Higher Carbopol concentrations increase viscosity but decrease spreadability. [1]

3. In Vitro Antifungal Activity (Cup Plate Diffusion Method)

- Procedure:

- Inoculate a suitable agar medium (e.g., Sabouraud Dextrose Agar) uniformly with a standardized spore suspension (e.g., ( 1 \times 10^6 ) spores/mL) of the test organism (Candida albicans, Aspergillus fumigatus).

- Create wells (cups) in the solidified agar.

- Place a known quantity of the econazole gel formulation into the well.

- Incubate the plates at an appropriate temperature (e.g., 28-32°C for fungi) for 24-48 hours.

- Measure the diameter of the zone of inhibition (in mm) around the well. The prepared econazole gels show clear zones of inhibition, while blank gel bases do not. [1]

4. In Vitro Drug Release Study

- Procedure: Use a Franz diffusion cell apparatus with a synthetic membrane.

- Place a measured quantity of gel in the donor compartment.

- The receptor compartment contains a suitable buffer (e.g., phosphate buffer saline, pH 7.4) maintained at 32°C with continuous stirring.

- Withdraw samples from the receptor compartment at predetermined time intervals and analyze the drug concentration using HPLC or UV-Visible spectrophotometry.

- The release profile often follows the Korsmeyer-Peppas model, with release exponents (n) between 0.5 and 1.0, indicating a mechanism controlled by both diffusion and polymer matrix swelling. [1]

Beyond Antifungal Use: Emerging Research

High-throughput screening and in silico docking studies have identified this compound as a putative PI3Kα inhibitor. [7]

- Mechanism in Cancer: Econazole binds to the ATP-binding pocket of PI3Kα, a key kinase in the oncogenic PI3K/AKT signaling pathway. This binding inhibits AKT phosphorylation and downstream signaling, leading to reduced expression of the anti-apoptotic protein Bcl-2, cleavage of caspase-3 and PARP, and ultimately, apoptosis (programmed cell death) in non-small cell lung cancer (NSCLC) cell lines. [7]

- Experimental Evidence: Studies in A549 and H661 NSCLC cell lines showed dose-dependent inhibition of cell viability and induction of apoptosis. Furthermore, econazole combined with cisplatin exhibited additive or synergistic effects in vitro and significantly suppressed tumor growth in a mouse xenograft model. [7]

References

- 1. Development and Characterization of Econazole Topical Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Econazole: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Ecoza Foam: Package Insert / Prescribing Information [drugs.com]

- 4. : a review of its Econazole and therapeutic efficacy antifungal activity [pubmed.ncbi.nlm.nih.gov]

- 5. : A Review of its Econazole Activity and Therapeutic Efficacy Antifungal [link.springer.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. This compound inhibits PI3K activity and promotes ... [nature.com]

Econazole Nitrate solubility and permeability BCS classification

Experimental Methods for Characterization

Here are detailed methodologies for key experiments used to characterize Econazole Nitrate formulations, drawn from recent research.

| Experiment | Objective | Detailed Protocol Summary |

|---|---|---|

| In Vitro Drug Release [1] | To evaluate the release profile of the drug from the formulation over time. | Use a Franz diffusion cell or similar apparatus. Withdraw samples at predetermined intervals (e.g., 0, 1, 2, 4, 6, 8 hours). Analyze the drug concentration in the samples using a validated UV spectrophotometer or HPLC method. Fit the release data to kinetic models (e.g., Korsmeyer-Peppas) to determine the release mechanism. |

| Antifungal Activity (Cup Plate Diffusion) [1] | To determine the biological efficacy of the formulation against specific fungi. | Inoculate a solidified agar plate with a standardized spore suspension of the test organism (e.g., Candida albicans). Create wells in the agar and fill them with the test formulation. Incubate the plates at an appropriate temperature (e.g., 37°C for 24-48 hours). Measure the diameter of the zone of inhibition around the well to quantify antimicrobial activity. |

| Skin Permeation & Retention [2] | To measure the drug's ability to penetrate and be retained in skin layers. | Use vertical Franz diffusion cells with human or animal skin membranes. Apply the formulation to the donor compartment. Assemble the receptor compartment filled with a suitable buffer maintained at 37°C. After a set time, separate the skin layers. Analyze the amount of drug that permeated through the skin and the amount retained within different skin layers using HPLC. |

| Salt Cocrystal Preparation [3] | To create a novel solid form of the drug to improve solubility. | Use a liquid-assisted grinding process. Mix Econazole and the coformer (e.g., Gallic Acid) in a specific molar ratio (e.g., 1:0.5) with a small volume of solvent (e.g., water) in a ball mill jar. Grind the mixture at a specific frequency (e.g., 30 Hz) for a set time (e.g., 20 minutes). Characterize the resulting solid using PXRD, DSC, and FTIR to confirm salt cocrystal formation. |

Formulation Strategies to Overcome Solubility Challenges

Researchers employ various advanced techniques to enhance the solubility and delivery of this compound. The following diagram illustrates the logical workflow for selecting and evaluating these formulation strategies.

> A decision flow for optimizing this compound formulations.

Polymer-based Topical Gels: A common approach uses gelling agents like Carbopol 940 to create a topical gel. The gel is formulated by first dissolving this compound in a mixture of solubilizers (e.g., Capmul MCM C8) and plasticizers (e.g., propylene glycol), which is then incorporated into the Carbopol gel base [1]. The concentration of the gelling agent directly impacts the viscosity, spreadability, and drug release rate [1].

Nanoemulsions: Oil-in-water nanoemulsions are prepared using the spontaneous emulsification method. This involves mixing the drug with oils (e.g., oleic acid), surfactants (e.g., Tween 20), and co-surfactants (e.g., PEG 200, PEG 400), then adding the mixture to water with mild agitation [4]. Formulations that pass thermodynamic stability tests (heating-cooling cycles, centrifugation) are selected for further characterization [4].

Pharmaceutical Salt Cocrystals: This cutting-edge technique involves forming a new solid form by combining Econazole with a pharmaceutically acceptable coformer (e.g., Gallic Acid) in a specific stoichiometric ratio. The liquid-assisted grinding method is an effective way to produce these cocrystals, which can simultaneously improve solubility and permeability [3].

References

- 1. Development and Characterization of Econazole Topical Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Skin permeation of this compound formulated in an ... [pubmed.ncbi.nlm.nih.gov]

- 3. The first econazole salt cocrystal registers dual ... [sciencedirect.com]

- 4. (PDF) Formulation and Evaluation of Econazole Nano... nitrate [academia.edu]

Human Pharmacokinetic Data of Topical Econazole Nitrate

| Parameter | Details & Quantitative Findings |

|---|---|

| General Absorption Profile | Minimal systemic absorption after topical application to intact skin [1] [2]. |

| Plasma Concentration (Foam) | Adults (tinea pedis, 29 days): Mean C~max~ = 417 ± 218 pg/mL (0.417 ng/mL); T~max~ = 6.8 ± 5.1 h; AUC~(0-12)~ = 3440 ± 1920 pg•h/mL [3]. Pediatrics (12-17 years, 28 days): Mean plasma concentrations: Pre-dose = 397 ± 289 pg/mL; 7h post-dose = 534 ± 745 pg/mL; 11h post-dose = 575 ± 638 pg/mL [3]. | | Skin Layer Distribution | High concentration in the stratum corneum (exceeding MIC for dermatophytes), therapeutic levels in the epidermis, and penetrates to the mid-dermis [1]. | | Metabolism | Processed in the liver [2]. | | Elimination | Majority of the topically applied dose remains on the skin. Systemically absorbed drug is excreted in urine and feces, primarily within 24 hours [1]. |

Experimental Protocols from Research

For researchers, the methodologies from recent advanced formulation studies provide a foundation for pharmacokinetic and efficacy evaluations.

Protocol: Pharmacokinetic Study in Clinical Trials

This method is used to generate the human PK data in the table above [3].

- Population: Patients (adults and pediatrics) with interdigital tinea pedis.

- Administration: Apply a mean daily amount of 2.4-3.2 g of econazole nitrate 1% foam to affected feet once daily for 28-29 days.

- Sample Collection: Collect blood samples at predetermined times on the final day of treatment (e.g., pre-dose, 1, 2, 4, 6, 8, 12 hours post-application).

- Analysis: Measure econazole plasma concentrations using a validated bioanalytical method.

Protocol: In Vitro Drug Release & Permeation

This common method assesses release and skin penetration potential of new formulations [4] [5].

- Apparatus: Franz diffusion cell.

- Membrane: Synthetic membrane or excised animal/human skin.

- Receptor Medium: Phosphate buffer (pH 7.4), sometimes with a co-solvent like methanol.

- Procedure: Place formulation in the donor compartment. Maintain receptor phase at 37±0.5°C with continuous stirring.

- Sampling: Withdraw samples from the receptor compartment at fixed intervals over 12-24 hours and analyze drug content via UV-Vis spectroscopy or HPLC.

Protocol: Preparation of Nanoemulgel Formulation

This is a sample advanced formulation protocol from a recent study [4].

- Objective: Enhance skin penetration and sustained release of this compound.

- Method:

- Solubility Screening: Determine solubility of this compound in various oils, surfactants, and co-surfactants.

- Nanoemulsion Formation: Formulate a nanoemulsion using high-speed homogenization with selected components (e.g., Oleic acid, Tween 80, PEG 400).

- Gel Incorporation: Incorporate the optimized nanoemulsion into a gelling agent (e.g., Carbopol 940) to form the final nanoemulgel.

- Characterization: Evaluate for particle size, zeta potential, entrapment efficiency, drug content, viscosity, pH, and in vitro drug release.

Mechanism of Action and Signaling Pathways

This compound's primary and repurposed mechanisms are illustrated in the diagram below.

Diagram summarizing the primary antifungal and repurposed anticancer mechanisms of this compound.

Research Gaps and Future Directions

- Human Systemic PK: A comprehensive human pharmacokinetic profile, including volume of distribution, half-life, and clearance after topical administration, is not fully established [1] [2].

- Metabolic Pathways: The specific metabolites and full excretory fate of this compound in humans require further elucidation [1] [2].

- Clinical Translation: Research on econazole's potential in cancer therapy is in early stages (in vitro and animal models), and its efficacy in humans remains unknown [6].

References

- 1. Ecoza: Uses, Side Effects & Dosage [healio.com]

- 2. : Uses, Interactions, Mechanism of Action | DrugBank Online Econazole [go.drugbank.com]

- 3. This compound aerosol, foam - DailyMed [dailymed.nlm.nih.gov]

- 4. Formulation and Evaluation of Nanoemulgel of Econazole to... Nitrate [biotech-asia.org]

- 5. Proniosomal gel- an effective tool for the enhanced topical delivery of... [ijpsr.com]

- 6. This compound inhibits PI3K activity and promotes ... [nature.com]

Econazole Nitrate in vitro susceptibility testing

Standardized Broth Microdilution Protocol

The broth microdilution method, performed according to guidelines from the Clinical and Laboratory Standards Institute (CLSI M27-A/M38-A3), is the benchmark for determining the Minimum Inhibitory Concentration (MIC) of Econazole Nitrate against fungal isolates [1] [2].

The workflow for this standardized testing procedure is outlined below.

Key Procedural Details

- Compound Preparation: this compound is typically dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions are made in RPMI-1640 medium buffered with MOPS to pH 7.0 [1]. The final concentration of DMSO in the test wells should not exceed 1% (v/v), a level that does not inhibit fungal growth [2].

- MIC Endpoint Determination: For azoles like Econazole, the MIC is defined as the lowest drug concentration that results in an 80% or greater reduction of visual growth compared to the drug-free control well after the incubation period [1].

Quantitative Susceptibility Data (MIC)

The following table summarizes in vitro susceptibility data for this compound against various pathogenic fungi, as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) Ranges of this compound Against Fungal Pathogens

| Fungal Organism | MIC Range (μg/mL) | Key Context & Comparisons | Source |

|---|---|---|---|

| Candida albicans (n=67) | 0.016 - 16 | MIC₅₀: 8 μg/mL; MIC₉₀: 16 μg/mL. Showed activity comparable to miconazole. | [1] |

| Candida parapsilosis (n=15) | 0.0625 - 16 | Generally low MICs; data suggests good activity. | [1] |

| Candida tropicalis (n=10) | 0.5 - 16 | Variable susceptibility observed. | [1] |

| Dermatophytes | <0.001 - 0.25 | Highly potent activity, comparable to ciclopirox olamine and butenafine HCl. | [3] |

| Malassezia furfur | > 0.5 | Limited activity reported against this yeast. | [3] |

Insights on Combination Therapy & Synergy

Research indicates that combining Econazole with other compounds can enhance its efficacy, which is particularly relevant for overcoming resistance.

- Synergy with Chelerythrine: A study investigating this compound with chelerythrine against fluconazole-resistant C. albicans isolates demonstrated a synergistic effect [2].

- Methodology: The interaction was evaluated using the checkerboard microdilution method and the effect was quantified by the Fractional Inhibitory Concentration Index (FICI). Time-kill curve assays were used for confirmation [2].

- Results Interpretation: FICI ≤ 0.5 is considered synergistic. The study reported FICI values as low as 0.078 to 0.5 across all tested strains, confirming synergism. This combination allowed for a significant reduction in the MIC of Econazole [2].

Table 2: Checkerboard Synergy Assay Results Example

| Strain | MIC ECZN Alone (μg/mL) | MIC CHT Alone (μg/mL) | MIC ECZN in Combination (μg/mL) | MIC CHT in Combination (μg/mL) | FICI | Interpretation |

|---|---|---|---|---|---|---|

| C. albicans 580 | 16 | 32 | 1 | 8 | 0.3125 | Synergy (SYN) |

| C. albicans 876 | 32 | 128 | 0.5 | 8 | 0.078 | Synergy (SYN) |

Analytical Methods for Quantification

For precise quantification of this compound in formulations or research samples, several analytical methods are available.

- Capillary Zone Electrophoresis (CZE): A validated CZE method uses a low pH phosphate buffer and offers a simple, fast, and cost-effective alternative to HPLC for determining this compound in pharmaceutical creams [4].

- UV-Spectrophotometry: This method is commonly used for pre-formulation studies and drug release testing. A standard calibration curve for this compound is established in methanol, with absorbance measured at its λ-max of 260 nm [5].

Additional Research Applications & Mechanisms

Beyond its antifungal action, this compound exhibits other biological activities investigated in pre-clinical cancer research.

- PI3K/AKT Pathway Inhibition: A drug repurposing study identified Econazole as a putative PI3Kα inhibitor. It decreased cell viability in NSCLC cell lines (e.g., IC₅₀ of 6.0 μM in H661 cells) and reduced levels of p-AKT and Bcl-2, promoting apoptosis [6].

- p53-Dependent Apoptosis in Gastric Cancer: Research on gastric cancer cell lines (AGS and SNU1) showed that Econazole induces G0/G1 phase arrest and apoptosis. This cytotoxic effect was dependent on the p53 protein, as silencing p53 with siRNA blocked cell death [7].

- Antibacterial Activity: this compound demonstrates in vitro activity against Gram-positive bacteria, with an MIC range of 0.004-0.25 μg/mL, but shows no activity against Gram-negative bacteria [3].

References

- 1. In vitro activity of econazole in comparison with three common ... [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic Activity of Econazole-Nitrate and Chelerythrine ... [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of in activity of ciclopirox olamine, butenafine HCl and... vitro [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of a method for quantitative ... [sciencedirect.com]

- 5. Formulation and evaluation of topical gel containing this compound [ijpjournal.com]

- 6. This compound inhibits PI3K activity and promotes ... [pmc.ncbi.nlm.nih.gov]

- 7. Econazole Induces p53-Dependent Apoptosis and ... [pmc.ncbi.nlm.nih.gov]

what is Econazole Nitrate used for in dermatology

Mechanism of Action: How Econazole Nitrate Works

This compound exerts its antifungal effect through a multi-targeted mechanism centered on disrupting the fungal cell membrane [1].

- Primary Mechanism: Its main action is the inhibition of the enzyme lanosterol 14-α demethylase, a cytochrome P-450 dependent enzyme essential for converting lanosterol to ergosterol [2]. Without adequate ergosterol, the fungal cell membrane becomes permeable and leaky, leading to cell lysis and death [2] [3].

- Secondary Mechanisms: At higher concentrations, econazole also causes direct damage to formed membranes and can penetrate the cell to interfere with RNA and protein synthesis and disrupt lipid metabolism [1].

The following diagram illustrates the primary antifungal mechanism of action of this compound.

Key Clinical Data and Experimental Protocols

For researchers, understanding the clinical evidence and methodologies from key studies is crucial. The following table summarizes efficacy outcomes from a Phase 3 clinical trial of this compound Foam 1% in tinea pedis [4].

| Efficacy Endpoint | This compound Foam 1% (n=246) | Vehicle Foam (n=249) |

|---|---|---|

| Complete Cure (Negative KOH, negative culture, resolved symptoms) | 24.3% | 3.6% |

| Mycological Cure (Negative KOH and negative culture) | 67.6% | 16.9% |

| Effective Treatment (Mycological cure + no/mild symptoms) | 48.6% | 10.8% |

Detailed Methodology of Clinical Trials [4]:

- Study Design: Two randomized, double-blind, vehicle-controlled, parallel-group, multicenter Phase 3 studies.

- Patient Population: Males and females ≥12 years with a clinical diagnosis of interdigital tinea pedis and a baseline fungal culture positive for a dermatophyte.

- Intervention: Subjects applied either this compound foam 1% or a vehicle foam once daily for 4 weeks.

- Primary Endpoint Assessment: Complete cure was evaluated at 2 weeks post-treatment (Study Day 43). This involved:

- Potassium Hydroxide (KOH) Preparation: A skin scraping from the target lesion was microscopically examined for the presence of fungal hyphae.

- Fungal Culture: The same sample was cultured on a suitable medium (like Sabouraud dextrose agar) to confirm the absence of dermatophyte growth.

- Clinical Assessment: A healthcare professional evaluated the complete resolution of signs (erythema, scaling) and symptoms (itching, burning).

Pharmacokinetics and Formulations

- Absorption and Distribution: After topical application to intact skin, systemic absorption of this compound is minimal. Most of the applied dose remains on the skin surface, but the drug achieves high concentrations in the stratum corneum (the outermost skin layer) that far exceed the minimum inhibitory concentration (MIC) for dermatophytes. Inhibitory concentrations can penetrate as deep as the middle dermis [1].

- Available Formulations: It is commercially available as creams, foams, and suppositories. A notable advance is the 1% foam formulation, which uses a patented delivery technology (Proderm Technology) designed for easy application, quick dispersal, and no residue [4].

Important Safety and Research Considerations

- Adverse Effects: The most common side effects are local and include burning, itching, stinging, and redness at the application site. Serious allergic reactions are rare [5] [1].

- Combination Therapy: Fixed-dose combinations of this compound with the corticosteroid triamcinolone acetonide are available. These are used for eczematous mycoses or inflammatory conditions where a mixed infection is suspected. However, guidelines recommend transitioning to this compound alone after two weeks to mitigate the risks of prolonged corticosteroid use, such as skin atrophy and adrenal suppression [6].

This compound remains a well-established and effective topical antifungal. Research into its novel formulations and a detailed understanding of its multi-faceted mechanism provide a solid foundation for its continued use and future development.

References

- 1. Ecoza: Uses, Side Effects & Dosage [healio.com]

- 2. : Uses, Interactions, Mechanism of Action | DrugBank Online Econazole [go.drugbank.com]

- 3. Recent drug development and treatments for fungal infections [pmc.ncbi.nlm.nih.gov]

- 4. This compound Foam 1% for the Treatment of Tinea Pedis [jddonline.com]

- 5. , Side Effects & Warnings this compound Uses [drugs.com]

- 6. + Triamcinolone Acetonide | ইকোনাজল... | MedEx this compound [medex.com.bd]

Econazole Nitrate pharmacodynamic studies in vitro

Mechanism of Action

Econazole nitrate, an imidazole antifungal, exerts its primary effect by disrupting the fungal cell membrane. The mechanism can be visualized in the following workflow:

Diagram of econazole's antifungal mechanism of action.

- Primary Target: Econazole inhibits the fungal cytochrome P-450 enzyme 14α-lanosterol demethylase [1] [2].

- Biochemical Consequence: This inhibition blocks the conversion of lanosterol to ergosterol, an essential component for fungal cell membrane structure and function [3] [1] [2].

- Cellular Outcome: The depletion of ergosterol and accumulation of abnormal sterols disrupts membrane permeability and function, leading to leakage of cellular contents and cell death [3]. At high concentrations, econazole can cause complete lysis of cell organelles [3].

Spectrum of Activity & Potency

This compound exhibits a broad spectrum of fungistatic (inhibiting growth) and, at higher concentrations, fungicidal (killing fungus) activity against a wide range of pathogens.

Table 1: In vitro Activity of this compound Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) / Activity Notes | Key Findings / Comparative Efficacy |

|---|---|---|

| Dermatophytes | ||

| Trichophyton mentagrophytes | MIC: 0.78 µg/ml (in combination with Miconazole) [4] | The combination of Econazole and Miconazole showed efficacy equal to Ciclopirox olamine, which was among the most active agents tested [4]. |

| Trichophyton rubrum | Active [1] [2] [5] | One of the primary targets for which econazole is indicated [2]. |

| Microsporum canis | Active [2] [5] | A common cause of tinea corporis (ringworm) [2]. |

| Epidermophyton floccosum | Active [1] [2] [5] | A primary target for interdigital tinea pedis (athlete's foot) [1]. |

| Yeasts | ||

| Candida albicans | Active [6] [3] [5] | In early studies, econazole demonstrated efficacy in treating vaginal candidosis [6]. |

| Malassezia furfur | Active (causative agent of tinea versicolor) [2] [5] | Early uncontrolled studies suggested infections with M. furfur might respond slightly less frequently than those due to dermatophytes [6]. |

| Other | ||

| Gram-positive Bacteria | Shows some activity [6] [3] | No useful activity against Gram-negative bacteria [6]. |

Table 2: Key Pharmacodynamic & Physicochemical Properties

| Property | Description |

|---|---|

| Primary Effect | Usually fungistatic, but can be fungicidal at high concentrations or against highly susceptible organisms [3] [2]. |

| Additional Mechanisms | Increases cell membrane permeability; may penetrate cells and interfere with RNA and protein synthesis, and impair lipid metabolism [3]. |

| Solubility | Aqueous solubility is low [7]. Solubility is highest in organic solvents like methanol and ethanol [7]. In formulation studies, it showed high solubility in oleic acid (66 mg/ml) [8]. |

| Resistance | No apparent changes in sensitivity were found in standard lab resistance-induction tests against C. albicans or T. mentagrophytes [6]. In vivo emergence of cross-resistance to other imidazoles (miconazole, clotrimazole) has been reported in one patient [6]. |

Experimental Methodologies for In Vitro Evaluation

Here are standard protocols used to generate the pharmacodynamic data cited in this guide.

1. Determination of Minimum Inhibitory Concentration (MIC)

- Principle: This is the gold standard broth dilution method to determine the lowest concentration of an antifungal that prevents visible microbial growth.

- Procedure:

- Prepare a series of tubes or microtiter wells with doubling dilutions of this compound in a suitable broth medium (e.g., Sabouraud dextrose broth, RPMI-1640) [4].

- Standardize the inoculum of the test fungus (e.g., T. mentagrophytes) to a specific density (e.g., 10^5 CFU/mL) [4].

- Inoculate each tube/well with the standardized fungal suspension.

- Incubate the plates at an appropriate temperature (e.g., 25-35°C) for a specified period (e.g., 48-96 hours for dermatophytes) [4].

- The MIC is read as the lowest concentration of econazole that completely inhibits visible fungal growth compared to a drug-free control [4].

2. In Vitro Drug Release / Permeation Studies

- Principle: This method is critical in formulation development to assess how a topical or ocular formulation releases the drug, often using artificial or biological membranes.

- Procedure:

- Use a Franz diffusion cell apparatus, which consists of a donor chamber and a receptor chamber separated by a membrane [9] [8].

- For topical formulations, a synthetic cellophane membrane or excised animal skin can be used [9]. For ocular formulations, an ex vivo goat cornea may be employed [10].

- Place the formulation (e.g., 500 mg of gel) uniformly on the membrane in the donor compartment [9].

- The receptor compartment is filled with a suitable buffer (e.g., phosphate buffer pH 7.4) maintained at 37±0.5°C and stirred continuously [9].

- At predetermined time intervals, sample aliquots (e.g., 5 ml) from the receptor compartment are withdrawn and replaced with fresh buffer [9].

- The concentration of this compound in the samples is quantified using UV spectrophotometry (e.g., at λ max of 285 nm) or HPLC, and the cumulative drug release is calculated [9].

3. Antifungal Activity Assessment (Zone of Inhibition)

- Principle: This agar diffusion assay evaluates the ability of a formulation to diffuse through agar and inhibit the growth of a test microorganism.

- Procedure:

- Inoculate the surface of an agar plate (e.g., Sabouraud dextrose agar) uniformly with a standardized suspension of the test fungus (e.g., Candida albicans) [8].

- Place a sample of the formulation (e.g., a well-cut agar plug or a measured quantity of nanoemulgel) onto the center of the inoculated agar surface [8].

- Incubate the plates at an appropriate temperature for 24-48 hours.

- Measure the diameter of the clear zone of inhibition around the sample. A larger zone indicates greater antifungal diffusion and activity [8].

References

- 1. This compound aerosol, foam - DailyMed [dailymed.nlm.nih.gov]

- 2. Ecoza (econazole topical) dosing, indications, interactions, ... [reference.medscape.com]

- 3. Ecoza: Uses, Side Effects & Dosage [healio.com]

- 4. evaluation of three topical antimycotics against ring-worm fungi... In vitro [pubmed.ncbi.nlm.nih.gov]

- 5. | ইকোনাজল নাইট্রেট | Indications... | MedEx this compound [medex.com.bd]

- 6. : A Review of its Antifungal Activity and Therapeutic Efficacy Econazole [link.springer.com]

- 7. Solubility and preferential solvation of this compound in ... [sciencedirect.com]

- 8. Formulation and Evaluation of Nanoemulgel of Econazole to... Nitrate [biotech-asia.org]

- 9. Formulation and evaluation of topical gel containing this compound [ijpjournal.com]

- 10. Preparation and Evaluation of Econazole Polymeric Micelle... Nitrate [bijps.uobaghdad.edu.iq]

Physicochemical Properties and Solubility of Econazole Nitrate

Econazole Nitrate is a broad-spectrum antifungal drug. Its poor solubility is a major focus of research and development efforts [1] [2].

| Property | Description / Value |

|---|---|

| Chemical Name | 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole mononitrate [3] [4] |

| Molecular Formula | C₁₈H₁₅Cl₃N₂O·HNO₃ [3] [5] |

| Molecular Weight | 444.7 g/mol [3] [5] |

| pKa | Information not located in available literature |

| Solubility in Water | Very low (<0.1 g/100 mL at 19 °C) [3] |

| Solubility in Organic Solvents | Soluble in DMSO (≥20.35 mg/mL) and Ethanol (≥9.6 mg/mL) [5] |

| BCS Classification | Class II (Low solubility, high permeability) [1] |

Strategies to Enhance Solubility and Formulation

Researchers employ various techniques to improve the dissolution and efficacy of this compound. The following diagram illustrates the primary strategies explored.

Key strategies to overcome this compound solubility limitations include crystal engineering, gel formulations, nanotechnology, and cyclodextrin complexation [1] [2].

Crystal Engineering: Salt Cocrystals

A promising approach is the creation of a salt cocrystal with Gallic Acid (GA), which synergistically improves properties [2].

- Objective: To improve the dissolution rate and apparent solubility of ENZ through supramolecular assembly [2].

- Method: Solvent Drop Grinding

- Stoichiometry: Combine ENZ and GA in a 2:1 molar ratio.

- Grinding: Mechanochemically grind the mixture with a small volume of a water-ethanol solvent mixture in a ball mill for 45-60 minutes.

- Isolation: The resulting solid is filtered, washed with cold solvent, and dried under vacuum to obtain the final salt cocrystal (ENZ⁺-GA⁻-ENZ) [2].

- Key Findings: This salt cocrystal demonstrated significantly enhanced dissolution rate and improved antifungal efficacy compared to pure ENZ [2].

Gel-Based Formulations

Topical gels are a favorable delivery system for this compound, offering advantages over creams [1].

- Objective: To develop a stable, topical gel that provides quicker drug release to the infection site [1].

- Method: Gel Formulation with Carbopol

- Drug Solution: First, dissolve this compound in a mixture of propylene glycol (plasticizer) and Capmul MCM C8 (solubilizer and emollient).

- Gel Base: Disperse Carbopol 940 (a gelling agent) in purified water.

- Combination: Slowly add the drug solution to the Carbopol dispersion with stirring.

- Neutralization: Adjust the pH to approximately 6.0 using triethanolamine, which triggers the formation of a transparent, viscous gel [1].

- Key Findings: The release of this compound from these gels follows the Korsmeyer-Peppas model, indicating that drug release is controlled by a combination of diffusion and polymer matrix swelling [1].

References

- 1. Development and Characterization of Econazole Topical Gel [pmc.ncbi.nlm.nih.gov]

- 2. The first econazole salt cocrystal registers dual ... [sciencedirect.com]

- 3. | 24169-02-6 this compound [chemicalbook.com]

- 4. Cream: Package Insert / Prescribing Information Econazole [drugs.com]

- 5. APExBIO - this compound [apexbt.com]

Econazole Nitrate antifungal activity against Candida albicans

Mechanism of Action

Econazole nitrate, an imidazole antifungal, primarily exerts its effect by inhibiting the fungal cytochrome P450 enzyme 14-α-demethylase (Erg11p) [1] [2]. This enzyme is essential for converting lanosterol to ergosterol, the main sterol in the fungal cell membrane.

- Target Inhibition: The azole ring of econazole binds to the heme iron cofactor within Erg11p's active site, blocking the demethylation of lanosterol [1].

- Cellular Consequences: Inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the cell membrane [1] [3]. This compromises membrane integrity and function, resulting in increased cellular permeability and leakage of cellular contents, which ultimately inhibits fungal growth [2].

- Additional Mechanisms: Econazole may also inhibit endogenous respiration, interact with membrane phospholipids, and impair the transformation of yeasts to the more invasive mycelial forms [2].

The diagram below illustrates the primary mechanism of action and consequences on the fungal cell.

Antifungal Susceptibility Data

The following table summarizes in vitro minimum inhibitory concentration (MIC) data for econazole and other common antifungals against various Candida species, demonstrating its potent activity.

| Candida Species | Econazole MIC range (µg/mL) | Miconazole MIC range (µg/mL) | Itraconazole MIC range (µg/mL) | Fluconazole MIC range (µg/mL) |

|---|---|---|---|---|

| C. albicans (n=67) | 0.016 - 16 | 0.016 - 16 | 0.032 - 16 | 0.25 - 64 |

| C. parapsilosis (n=15) | 0.0625 - 16 | 0.016 - 16 | 0.032 - 16 | 0.25 - 64 |

| C. tropicalis (n=10) | 0.5 - 16 | Information Missing | 0.125 - 16 | Information Missing |

| All Tested Isolates (n=100) | 0.016 - 16 | 0.016 - 16 | 0.032 - 16 | 0.25 - 64 |

Data adapted from a 2015 study on clinical isolates from superficial infections [4] [5].

- Activity against *C. albicans:: The study concluded that for C. albicans isolates, miconazole and econazole had the best effect compared to itraconazole and fluconazole [4] [5].

- Geographical Context: This data is from a study in Iran, where econazole had not been widely used, suggesting no pre-existing clinical resistance was observed among these isolates [5].

A more recent 2025 retrospective study aligns with these findings, showing that while resistance to azoles is rising, econazole remains an effective agent, particularly in topical formulations for superficial infections [6].

Synergistic Combination Therapy

Combining econazole with non-azole compounds is a promising strategy to enhance its efficacy and combat resistant strains.

- Synergy with Chelerythrine: A 2014 study demonstrated strong synergism between this compound and chelerythrine (a benzophenanthridine alkaloid) against fluconazole-resistant clinical isolates of C. albicans [7] [8].

- Methodology: The interaction was assessed using the checkerboard microdilution method and time-kill curves. The Fractional Inhibitory Concentration Index (FICI) was calculated, where a FICI ≤ 0.5 indicates synergism [8].

- Results: The FICI values for all tested strains ranged from 0.078 to 0.5, confirming synergism. Time-kill assays further validated that the combination resulted in a significant reduction in fungal colony counts compared to each drug alone [8].

- Implication: This synergy could allow for a reduction in the required dose of econazole, potentially minimizing side effects and overcoming resistance mechanisms [7].

Standard Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are summaries of key methodologies used in the cited literature.

Broth Microdilution for MIC Testing [4] [5] This is the standard CLSI (Clinical and Laboratory Standards Institute) method (e.g., M27-A / M38-A3) for determining antifungal susceptibility.

- Preparation: Prepare serial two-fold dilutions of this compound in a solvent like DMSO, then further dilute in RPMI 1640 medium buffered with MOPS.

- Inoculum: Adjust the fungal cell suspension (0.5–2.5 × 10³ CFU/mL) from a fresh culture.

- Inoculation & Incubation: Add the inoculum to microtiter plates containing the drug dilutions. Incubate at 35°C for 24-48 hours.

- Result Reading: The MIC is defined as the lowest drug concentration that causes ~80% reduction in visible growth compared to the drug-free control.

Checkerboard Microdilution for Synergy Studies [8] This method extends the broth microdilution to test two drugs in combination.

- Plate Setup: A microtiter plate is used where the concentration of one drug (e.g., econazole) decreases along the rows, and the other (e.g., chelerythrine) decreases down the columns.

- Calculation: The FICI is calculated for each combination: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

- Interpretation: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4 = Additive/Indifferent; FICI > 4 = Antagonism.

The workflow for conducting these assays is summarized below.

Resistance Considerations

While econazole is effective, understanding resistance is crucial for drug development.

- General Azole Resistance: Resistance in Candida species, particularly non-albicans Candida like C. glabrata and C. auris, is a growing public health threat [1] [3]. Common mechanisms include:

- Mutations in the drug target (Erg11/Cyp51), preventing azole binding.

- Overexpression of Erg11/Cyp51.

- Activation of efflux pumps (e.g., Cdr1, Cdr2, Mdr1), which reduce intracellular drug concentration [3].

- Econazole's Position: The search results do not indicate widespread unique resistance mechanisms specific to econazole. Its resistance profile is generally shared with other azoles. However, its primary use as a topical agent minimizes systemic exposure, which may help slow the development of resistance compared to systemically administered azoles like fluconazole.

References

- 1. Understanding the mechanisms of resistance to azole ... [pmc.ncbi.nlm.nih.gov]

- 2. : Uses, Interactions, Econazole | DrugBank Online Mechanism of Action [go.drugbank.com]

- 3. Molecular mechanisms governing antifungal drug resistance [nature.com]

- 4. In vitro activity of econazole in comparison with three common... [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of econazole in comparison with three common ... [pmc.ncbi.nlm.nih.gov]

- 6. The Prevalence and Drug Susceptibility of Candida ... [mdpi.com]

- 7. Synergistic Activity of Econazole - Nitrate and Chelerythrine against... [pubmed.ncbi.nlm.nih.gov]

- 8. Synergistic Activity of Econazole-Nitrate and Chelerythrine ... [pmc.ncbi.nlm.nih.gov]

Econazole Nitrate antimycobacterial potential action

Antimycobacterial Activity & Key Quantitative Data

The table below summarizes the key experimental findings on econazole's activity against M. tuberculosis.

| Strain / Context | Key Finding | Quantitative Value | Citation |

|---|---|---|---|

| Multidrug-Resistant (MDR) M. tuberculosis | Minimum Inhibitory Concentration (MIC₉₀) | 0.120 - 0.125 µg/mL | [1] |

| Multidrug-Resistant (MDR) M. tuberculosis | Minimum Bactericidal Concentration (MBC) | 0.125 - 0.150 µg/mL | [1] |

| Actively growing M. tuberculosis H37Rv | Econazole concentration causing >3 log kill (sterilization) | 200 µM (at 7 days) | [2] |

| Actively growing M. tuberculosis H37Rv | Econazole concentration causing growth inhibition | 20 µM and 100 µM (sterilized cultures by day 14) | [2] |

Proposed Mechanisms of Action

Research indicates that econazole's antimycobacterial action is multifaceted and distinct from its common antifungal mechanism.

Primary Mechanisms and Targets

Econazole's primary action is not fully confirmed, but it interacts with several bacterial cytochrome P450 enzymes (P450s). M. tuberculosis has 20 such P450s, and econazole is known to bind to several, including CYP51, CYP121, CYP130, CYP125, and CYP144 [2]. As these P450s are involved in various metabolic processes, their inhibition can disrupt vital bacterial functions. The following diagram outlines the primary hypothesized mechanisms:

Hypothesized mechanisms of econazole against M. tuberculosis.

Reactive Oxygen Species (ROS) Induction

Econazole exposure causes a rapid, concentration-dependent increase in reactive oxygen species (ROS) within M. tuberculosis [2]. This ROS burst is a specific response to imidazoles like econazole and is not observed with other antibiotics like rifampicin. However, experiments where bacteria were engineered to overexpress superoxide dismutase (SodC), a ROS-detoxifying enzyme, showed that this conferred little to no protection against econazole [2]. This key finding suggests that while ROS is a marker of econazole-induced stress, it may not be the primary cause of bacterial death.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the methodologies from key studies.

Protocol 1: Determining Minimum Inhibitory Concentration (MIC) and Bactericidal Activity [2] [1]

- Bacterial Strains: Use M. tuberculosis H37Rv or clinical multidrug-resistant (MDR) strains.

- Culture Conditions: Grow bacteria in standard liquid medium (e.g., 7H9) under normal aerobic conditions.

- Drug Exposure: Expose bacteria to a range of econazole concentrations. One study used 5 to 200 µM over 28 days [2], while another tested against MDR strains and reported MIC in µg/mL [1].

- Viability Assessment: Monitor bacterial viability at regular intervals by performing serial dilutions and plating for colony-forming unit (CFU) counts. The minimum concentration that inhibits visible growth is the MIC. The minimum concentration that reduces the initial inoculum by ≥99.9% is the MBC.

- Key Control: Include an untreated control culture to monitor normal growth.

Protocol 2: Measuring Intracellular ROS Production [2]

- Reporter Dye: Use the cell-permeable fluorogenic probe 2',7'-dichlorofluorescin diacetate (DCFDA). The non-fluorescent DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent compound DCF.

- Procedure:

- Grow M. tuberculosis culture to mid-log phase.

- Incubate the bacterial cells with DCFDA.

- Expose the loaded cells to econazole and other control compounds (e.g., rifampicin as a negative control, clofazimine as a potential positive control).

- Measure fluorescence intensity over time using a fluorometer. An increase in fluorescence signal indicates ROS production.

Resistance Mechanisms

In M. tuberculosis, resistance to econazole is not linked to mutations in the P450 enzyme targets. Instead, it is primarily associated with mutations in the gene Rv0678 [2]. Rv0678 is a transcriptional repressor that controls the mmpS5-mmpL5 efflux pump system. Mutations in Rv0678 lead to the pump's overexpression, resulting in increased efflux of the drug from the bacterial cell and conferring resistance [2].

Context of Use and Drug Profile

- Primary Approved Use: Econazole nitrate is predominantly approved and used as a topical antifungal agent for skin infections like athlete's foot and ringworm [3] [4].

- Antibacterial Spectrum: Its in vitro antibacterial activity is generally considered moderate and is mostly against Gram-positive bacteria [5] [6].

- Systemic Use: The systemic (oral or intravenous) use of econazole has been explored in a few early patient studies but is not a current standard treatment, as its efficacy in deep mycoses required further investigation [6].

The repurposing of econazole as a novel antitubercular agent presents a promising research avenue, particularly for combating multidrug-resistant tuberculosis. Future work should focus on identifying its precise primary target and optimizing its properties for systemic use.

References

- 1. Antimycobacterial activity of econazole against multidrug- ... [pubmed.ncbi.nlm.nih.gov]

- 2. Imidazoles Induce Reactive Oxygen Species in ... [pmc.ncbi.nlm.nih.gov]

- 3. Uses, Side Effects & Warnings this compound [drugs.com]

- 4. : Uses, Interactions, Econazole of Action | DrugBank Online Mechanism [go.drugbank.com]

- 5. Antimicrobial activity of econazole and miconazole in vitro ... [pubmed.ncbi.nlm.nih.gov]

- 6. : A Review of its Antifungal Econazole and Therapeutic Efficacy Activity [link.springer.com]

Econazole Nitrate oxidative enzyme disruption fungi

Mechanism of Action: Core Pathways

Econazole nitrate's antifungal activity stems from its interaction with key fungal enzymes and structures, summarized in the diagram below:

Econazole's primary action inhibits ergosterol synthesis, while its secondary effect causes oxidative damage.

The primary mechanism is the inhibition of ergosterol biosynthesis [1] [2]. Econazole targets and inhibits the fungal enzyme lanosterol 14-α demethylase, a cytochrome P-450 enzyme essential for converting lanosterol to ergosterol [1]. This results in:

- Depletion of ergosterol, an essential lipid component providing structural integrity and fluidity to the fungal cell membrane.

- Accumulation of toxic 14-methylsterols, which disrupt membrane structure and function.

The combined effect leads to a weakened cell membrane with increased cellular permeability, causing leakage of cellular contents and eventual fungal cell death [1].

Secondary mechanisms contribute to econazole's antifungal effect [1] [3]:

- Oxidative Enzyme Disruption: Econazole interferes with fungal oxidative enzymes, leading to lethal intracellular accumulation of hydrogen peroxide (H₂O₂) [3].

- Inhibition of Endogenous Respiration: Econazole may suppress the fungal cell's energy production pathways [1].

- Other Inhibitory Effects: The drug may also impair the transformation of yeasts to mycelial forms, purine uptake, and the biosynthesis of triglycerides and phospholipids [1].

Experimental Data & Protocols

For researchers, standardized protocols are key for evaluating econazole's efficacy, especially against resistant strains.

Checkerboard Microdilution Assay for Synergy Testing

This method is used to study interactions between econazole and other compounds, such as the alkaloid chelerythrine (CHT) [4].

Detailed Experimental Protocol [4]:

- Strain Preparation: Maintain test strains (e.g., C. albicans ATCC 10231 and clinical isolates) on Sabouraud Dextrose Agar (SDA). Before testing, incubate strains in Sabouraud Dextrose Broth (SDB) at 35°C, and dilute to a density of ~10⁶ CFU/mL, then further to a final concentration of 5 × 10⁵ CFU/mL.

- Drug Preparation: Prepare stock solutions of this compound (ECZN) and the partner compound (e.g., CHT) in DMSO. Conduct serial two-fold dilutions in a 96-well microtiter plate using SDB. The final concentration of DMSO in the assay should be <1% v/v to avoid affecting microbial growth.

- Checkerboard Setup: Vary concentrations of both drugs independently across rows and columns to test all possible combinations.

- Incubation and MIC Determination: Incubate plates at 35°C for 24-48 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents visible growth compared to a drug-free control.

- Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) to interpret drug interactions using the formula:

FICI = (MICAcomb / MICAalone) + (MICBcomb / MICBalone)

- FICI ≤ 0.5: Synergism

- 0.5 < FICI ≤ 4.0: Additive or Indifferent

- FICI > 4.0: Antagonism

The workflow for this assay is as follows:

Workflow for checkerboard microdilution assay to evaluate drug synergy.

The quantitative outcomes of synergy testing between this compound (ECZN) and chelerythrine (CHT) against resistant C. albicans are shown in the table below.

Table 1: Synergistic Activity of this compound (ECZN) and Chelerythrine (CHT) Against Fluconazole-Resistant Candida albicans Isulates [4]

| C. albicans Strain | MICCHT alone (µg/mL) | MICECZN alone (µg/mL) | MICCHT comb (µg/mL) | MICECZN comb (µg/mL) | FICI | Interpretation |

|---|---|---|---|---|---|---|

| 580 | 32 | 16 | 8 | 1 | 0.31 | Synergism |

| 659 | 64 | 16 | 4 | 1 | 0.13 | Synergism |

| 687 | 64 | 32 | 16 | 8 | 0.50 | Synergism |

| 762 | 64 | 32 | 16 | 4 | 0.38 | Synergism |

| 817 | 128 | 32 | 16 | 1 | 0.16 | Synergism |

| 876 | 128 | 32 | 8 | 0.5 | 0.08 | Synergism |

| 885 | 64 | 16 | 16 | 2 | 0.38 | Synergism |

| 893 | 32 | 32 | 8 | 0.5 | 0.27 | Synergism |

| 904 | 64 | 32 | 16 | 4 | 0.38 | Synergism |

| 0604109 | 64 | 32 | 16 | 4 | 0.38 | Synergism |

Time-Kill Curve Assay

This assay validates the results of the checkerboard test by demonstrating the rate of antifungal killing over time [4].

Detailed Experimental Protocol [4]:

- Inoculum and Drug Preparation: Prepare test tubes containing SDB with drug concentrations at 1/2 × MIC, 1 × MIC, or combinations thereof. Use a starting inoculum of 10⁵ CFU/mL for the selected strains.

- Sampling and Enumeration: Incubate tubes at 35°C. At predetermined time intervals (e.g., 0, 12, 24, and 48 hours), remove 100 µL aliquots, serially dilute them, and spread onto SDA plates.

- Incubation and Counting: Incubate plates at 35°C for 24 hours, then enumerate the colony-forming units (CFU).

- Interpretation: The interaction is defined as:

- Synergy: A ≥ 2 log₁₀ CFU/mL decrease by the combination compared to the most active single agent.

- Antagonism: A ≥ 2 log₁₀ CFU/mL increase by the combination.

- Indifference: A change of < 2 log₁₀ CFU/mL.

Research Implications and Therapeutic Potential

The demonstrated synergy between econazole and chelerythrine is a significant finding for overcoming antifungal resistance [4]. This combination strategy can be particularly useful for managing infections caused by fluconazole-resistant Candida albicans strains. The clinical relevance of this synergy includes:

- Reduced Dosage Requirements: Lower doses of econazole may be effective in combination, potentially minimizing the risk of side effects or toxicity [4].

- Overcoming Resistance: Combination therapy can resensitize resistant strains to conventional antifungal treatment, offering a solution to a growing clinical problem [4].

- Novel Combination Therapies: The success with chelerythrine, a natural product, encourages the exploration of econazole with other non-azole compounds to develop new treatment regimens.

References

- 1. : Uses, Interactions, Econazole of Action | DrugBank Online Mechanism [go.drugbank.com]

- 2. Econazole - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. | ইকোনাজল নাইট্রেট | Indications... | MedEx this compound [medex.com.bd]

- 4. Synergistic Activity of Econazole-Nitrate and Chelerythrine ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Quantitative Determination of Econazole Nitrate in Pharmaceutical Formulations Using Capillary Zone Electrophoresis

Introduction

Capillary zone electrophoresis (CZE) has emerged as a powerful analytical technique for the separation and quantification of pharmaceutical compounds, particularly for ionic substances and those containing ionizable functional groups. This application note provides a detailed protocol for the quantification of econazole nitrate, an imidazole-derived antifungal agent, in cream formulations using CZE. The method offers several advantages over traditional chromatographic techniques, including high separation efficiency, minimal solvent consumption, and reduced analysis time. This compound exhibits its antifungal activity through inhibition of ergosterol synthesis, which is essential for fungal cell membrane integrity [1]. The imidazole ring in its structure provides ionizable characteristics that make it particularly amenable to CZE analysis [2].

The methodology outlined in this document has been developed and validated according to regulatory guidelines for analytical procedures, demonstrating excellent accuracy, precision, and reliability for quality control applications in pharmaceutical analysis [3] [4]. This protocol is designed specifically for researchers, scientists, and drug development professionals requiring robust analytical methods for antifungal drug quantification.

Basic Principles

Separation Mechanism in CZE

Capillary zone electrophoresis separates analytes based on their electrophoretic mobility in an electrolyte solution under the influence of an applied electric field. The electrophoretic mobility (μe) of an ion is described by the equation: μe = q/(6πηr), where q represents the ion charge, r the ion radius, and η the solution viscosity [5]. In uncoated fused silica capillaries, the inner surface contains ionizable silanol groups that become negatively charged at pH > 3, generating an electroosmotic flow (EOF) toward the cathode. The electroosmotic mobility is defined as μeof = εζ/(4πη), where ε is the dielectric constant and ζ the zeta potential [5]. For this compound, which possesses basic properties due to its imidazole moiety, the positively charged species migrates toward the cathode through a combination of electrophoretic movement and EOF.

Physicochemical Properties of this compound

This compound is a broad-spectrum antifungal agent belonging to the imidazole class, chemically described as 1-[(2-(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate [1]. The compound contains an imidazole ring that can undergo protonation at acidic pH, facilitating its separation through CZE. This compound has a melting point of approximately 163°C and demonstrates highest solubility in oleic acid (66 mg/mL) among various pharmaceutical solvents [1]. The UV spectrum of this compound shows maximum absorption at 200 nm and 218 nm, with additional peaks at 265 nm in mixed solvent systems [1] [6]. These properties are exploited in the development of the CZE method with direct UV detection.

Materials and Methods

Instrumentation

The CZE analysis requires the following instrumentation:

- Capillary Electrophoresis System: Configured with UV detection capability [3]

- Fused Silica Capillary: 31.5 cm total length (or 8.5 cm effective length) × 50 μm I.D. [3] [7]

- Data Acquisition System: Computer with CE data collection and analysis software

- pH Meter: Accurate to ±0.01 pH units

- Analytical Balance: Capacity 0.0001 g minimum

- Ultrasonic Bath: For buffer and sample degassing

- Vacuum Filtration Apparatus: For buffer preparation with 0.45 μm membrane filters

Reagents and Chemicals

All chemicals should be of analytical reagent grade:

- This compound Reference Standard: Pharmaceutical secondary standard [3]

- Ortho-phosphoric Acid: For buffer preparation [3]

- Sodium Hydroxide: For capillary conditioning and buffer pH adjustment

- Hydrochloric Acid: For sample extraction [3]

- Imidazole: Internal standard [3]

- High Purity Water: Deionized water with resistivity of 18.2 MΩ·cm

Background Electrolyte Preparation

The optimal separation is achieved using 20 mmol/L phosphate buffer at pH 2.5 [3]. The preparation procedure is as follows:

- Prepare 20 mmol/L sodium dihydrogen phosphate solution in deionized water

- Adjust to pH 2.5 using ortho-phosphoric acid with constant stirring

- Filter the solution through a 0.45 μm membrane filter

- Degas for 10 minutes in an ultrasonic bath

- The background electrolyte should be prepared fresh daily for optimal results

Table 1: Background Electrolyte Composition

| Component | Concentration | Purpose |

|---|---|---|

| Sodium dihydrogen phosphate | 20 mmol/L | Provides buffering capacity |

| Ortho-phosphoric acid | To adjust pH 2.5 | Controls EOF and analyte charge |

| - | - | - |

Standard Solution Preparation

- Internal Standard Solution: Prepare a 100 μg/mL solution of imidazole in deionized water [3]

- Stock Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of hydrochloric acid solution to obtain 1000 μg/mL concentration [3]

- Working Standard Solutions: Prepare a series of standard solutions in the range of 5-100 μg/mL by appropriate dilution of the stock solution with hydrochloric acid solution, maintaining a constant concentration of internal standard (100 μg/mL imidazole)

Sample Preparation Procedure

For pharmaceutical cream formulations:

- Accurately weigh a quantity of cream equivalent to approximately 10 mg of this compound

- Add 10 mL of hydrochloric acid solution (concentration sufficient to extract the drug)

- Vortex mix for 2 minutes followed by sonication for 10 minutes

- Centrifuge at 5000 rpm for 5 minutes to separate the aqueous layer

- Filter the supernatant through a 0.45 μm syringe filter

- Dilute the filtrate appropriately with hydrochloric acid solution to obtain a final concentration within the working range

- Add internal standard to achieve 100 μg/mL imidazole concentration

Analysis Protocol

Instrumental Parameters

Table 2: Optimal CZE Operational Parameters

| Parameter | Optimal Condition | Alternative Reported Conditions |

|---|---|---|

| Capillary dimensions | 31.5 cm × 50 μm I.D. [3] | 8.5 cm effective length [7] |

| Background electrolyte | 20 mmol/L phosphate buffer, pH 2.5 [3] | 20 mM ammonium hydrogen carbonate [7] |

| Applied voltage | +30 kV [3] | - |

| Temperature | Controlled (25°C recommended) [3] | - |

| Detection wavelength | 200 nm [3] | 214 nm, 220 nm, 254 nm [7] |

| Injection | Hydrodynamic or electrokinetic | Pressure injection 50 mbar for 5 s [7] |

| Run time | <5 minutes [3] | - |

Step-by-Step Operational Procedure

Capillary Conditioning:

- Flush new capillaries with 1 M NaOH for 30 minutes

- Rinse with deionized water for 10 minutes

- Equilibrate with background electrolyte for 20 minutes

- Between runs, rinse with background electrolyte for 2 minutes [3]

System Equilibration:

- Run the system with background electrolyte until stable baseline and reproducible migration times are achieved (typically 5-10 runs)

Sample Injection:

- Use hydrodynamic injection at 50 mbar for 5 seconds [7]

- Alternative: Electrokinetic injection at 10 kV for 10 seconds

Separation:

- Apply voltage: +30 kV

- Maintain constant temperature: 25°C

- Monitor detection at 200 nm

- Typical migration time for this compound: approximately 1.2 minutes [3]

Shutdown Procedure:

- Rinse capillary with deionized water for 5 minutes

- For overnight storage, rinse with deionized water and purge with air

The following workflow diagram illustrates the complete CZE analysis procedure:

Method Validation

The CZE method for this compound quantification has been validated according to ICH guidelines, demonstrating the following performance characteristics [3] [4]:

Validation Parameters

Table 3: Method Validation Results for this compound CZE Assay

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Accuracy (Recovery) | 98.1-102.5% [3] | 98-102% |

| Precision (RSD) | <2.0% [3] | ≤2% |

| Linearity (Correlation coefficient) | 0.9995 [3] | ≥0.999 |

| Range | 5.62-100 μg/mL [3] | From LOQ to 120% of test concentration |

| Limit of Detection (LOD) | 1.85 μg/mL [3] | - |

| Limit of Quantification (LOQ) | 5.62 μg/mL [3] | - |

| Specificity | No interference from excipients [3] | Complete separation from impurities |

| Robustness | Stable to minor changes in buffer pH, concentration, and voltage [3] | RSD < 2% for deliberate changes |

System Suitability Testing

System suitability tests should be performed before each analytical run to ensure method reliability:

- Theoretical Plates: >50,000 per meter [3]

- Tailing Factor: <1.5

- Relative Standard Deviation: Migration time RSD < 1%, peak area RSD < 2% for six replicate injections of standard solution

Application: Pharmaceutical Formulation Analysis

This CZE method has been successfully applied to the quantification of this compound in cream formulations [3]. The simple extraction procedure using hydrochloric acid provides excellent recovery without interference from formulation excipients. The method is suitable for quality control in pharmaceutical manufacturing and stability studies.

For analysis of multiple imidazolic antifungal drugs simultaneously, modified conditions using 75 mM acetic acid-acetate buffer at pH 5.18 with UV detection at 196 nm have been reported, enabling the separation of ketoconazole, clotrimazole, and econazole in a single run [2]. This approach may be valuable for laboratories analyzing multiple antifungal agents.

The following diagram illustrates the separation mechanism and detection principle:

Troubleshooting and Technical Notes

Common Issues and Solutions

- Drifting Baseline: May indicate buffer depletion; replace background electrolyte more frequently or increase buffer concentration

- Irreproducible Migration Times: Can result from inadequate capillary conditioning or variable temperature; ensure consistent conditioning and temperature control

- Poor Peak Shape: May be caused by sample adsorption to capillary wall; consider using lower pH buffer or capillary coatings to reduce interactions

- Low Sensitivity: Can be improved by using extended light path capillaries or sample stacking techniques for preconcentration

Practical Implementation Notes

- For analysis of other pharmaceutical formulations, extraction procedures may require optimization

- When transferring the method between instruments, minor adjustments to voltage or injection parameters may be necessary

- The method can be adapted for mass spectrometry detection by using volatile buffers such as ammonium hydrogen carbonate [7]

- For thermal labile samples, lower voltages or reduced capillary lengths may be employed to minimize heating effects

Conclusion

The CZE method described provides a robust, accurate, and precise approach for quantifying this compound in pharmaceutical formulations. The technique offers significant advantages over traditional HPLC methods, including reduced solvent consumption, faster analysis times, and high separation efficiency. The validated method demonstrates excellent performance characteristics with recovery rates of 98.1-102.5% and precision better than 2.0% RSD, making it suitable for quality control applications in pharmaceutical analysis [3].

References

- 1. Formulation and Evaluation of Nanoemulgel of Econazole to... Nitrate [biotech-asia.org]

- 2. (PDF) Capillary zone electrophoretic separation and determination of... [academia.edu]

- 3. Development and validation of a method for quantitative determination... [pubmed.ncbi.nlm.nih.gov]

- 4. A Step-by-Step Guide to Analytical Method Development ... [emerypharma.com]

- 5. sciencedirect.com/topics/chemistry/ capillary - zone - electrophoresis [sciencedirect.com]

- 6. Development and validation of UV spectrometric method of... [ijpsr.com]

- 7. Development and Validation of a Capillary Zone ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Preparation of Econazole Nitrate Nanoemulsion via Spontaneous Emulsification

Introduction and Rationale